Mercury, di-2-furanyl-
CAS No.: 28752-79-6
Cat. No.: VC16051606
Molecular Formula: C8H6HgO2
Molecular Weight: 334.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28752-79-6 |
|---|---|
| Molecular Formula | C8H6HgO2 |
| Molecular Weight | 334.72 g/mol |
| IUPAC Name | bis(furan-2-yl)mercury |
| Standard InChI | InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
| Standard InChI Key | KKZBAMRWSJFGBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)[Hg]C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Spectroscopic Signatures
Infrared (IR) spectroscopy would typically show stretching vibrations for the C-O-C ether linkage in furan rings near 1,250–1,000 cm⁻¹, while mercury-carbon bonds may exhibit vibrations below 600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra would display distinct proton environments: the α- and β-hydrogens of the furan rings resonate between δ 6.2–7.5 ppm in NMR, with NMR (if applicable) showing a chemical shift reflective of the electronic environment around mercury .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is governed by the labile Hg-O bonds and the aromaticity of the furan rings. Key reactions may include:
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Ligand substitution: Displacement of furan ligands by stronger donor groups (e.g., thiols, amines).
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Oxidative addition: Participation in catalytic cycles due to mercury’s redox activity.
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Photodegradation: Susceptibility to UV-induced cleavage, common in organomercury species.
Physical-Chemical Properties
Collision Cross-Section Data
Mass spectrometric studies predict collision cross-section (CCS) values for various adducts, critical for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 337.01470 | 155.0 |
| [M+Na]⁺ | 358.99664 | 167.8 |
| [M+NH₄]⁺ | 354.04124 | 163.7 |
| [M+K]⁺ | 374.97058 | 163.9 |
| [M-H]⁻ | 335.00014 | 160.7 |
| [M+Na-2H]⁻ | 356.98209 | 161.1 |
These values aid in distinguishing the compound from structurally similar organomercury species during mass spectrometry workflows .
Solubility and Stability
The compound is likely lipophilic due to its organic furan ligands, rendering it soluble in nonpolar solvents (e.g., dichloromethane, toluene) but insoluble in water. Stability studies are absent in the literature, but Hg-O bonds are generally less stable than Hg-S or Hg-N bonds, suggesting susceptibility to hydrolysis under acidic or basic conditions.
Toxicological Considerations
General Mercury Toxicity
All mercury compounds exhibit neurotoxic and nephrotoxic effects, with organic derivatives like methylmercury being particularly hazardous. The toxicity of mercury, di-2-furanyl- remains unstudied, but its lipophilicity suggests potential bioaccumulation risks. Studies on zebrafish larvae exposed to phenylthiourea (PTU) and mercury compounds reveal synergistic toxicity, emphasizing the need for caution in biological applications .
Environmental Fate
Degradation pathways likely involve photolytic cleavage of Hg-C bonds, releasing Hg²⁺ ions and furan derivatives. The environmental persistence of such breakdown products warrants further investigation, particularly given the recalcitrance of many organomercury species.
Comparative Analysis with Related Compounds
Mercury Dithiocarbamates
Hg[S₂CN(iPr)CH₂CH₂OH]₂ exhibits a globular aggregate structure stabilized by hydrogen bonding . In contrast, mercury, di-2-furanyl- lacks sulfur donors, resulting in weaker Hg-ligand bonds and distinct supramolecular interactions (e.g., C–H···O vs. Hg···S). This disparity underscores the impact of ligand choice on mercury coordination chemistry.
Fluorogenic Mercury Sensors
Azacrown ethers with furyl groups show fluorescence enhancement upon binding Ca²⁺ or Cu²⁺ . Mercury, di-2-furanyl- could theoretically act as a quencher or modifier in such systems, though its direct application as a sensor remains speculative without experimental validation.
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